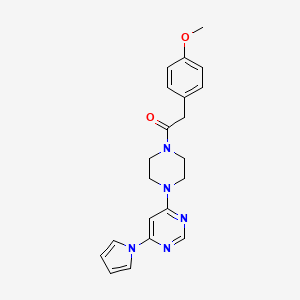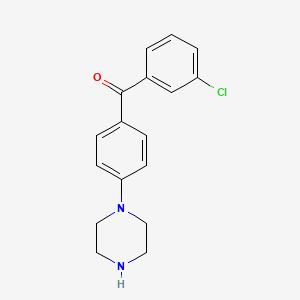
2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2460756-42-5 . It has a molecular weight of 171.69 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C5H13NOS.ClH/c1-7-5(3-6)4-8-2;/h5H,3-4,6H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Catalytic Amination Studies The amination of alcohols, such as 1-methoxy-2-propanol, has been studied using nickel-on-silica catalysts, demonstrating the potential use of similar chemical structures in catalytic processes. These studies have shown that selectivity for desired products, such as 2-amino-1-methoxypropane, can exceed 90% under certain conditions. This research suggests the relevance of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in catalytic amination reactions, highlighting its potential application in the synthesis of various amines through catalytic processes (Bassili & Baiker, 1990).
Chemical Reaction Pathways Investigations into the reactions of specific amines with super bases have led to the formation of novel compounds, such as 2-ethylidene-6-methoxy-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine. Such studies provide insights into the reactivity and potential applications of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in synthesizing new molecular structures through unexpected reaction pathways (Nedolya et al., 2011).
Photolabile Protecting Groups The development of photolabile protecting groups for amines is a critical area of research in organic synthesis. Studies on 9-Hydroxymethylxanthene derivatives, including 2-methoxy-9-methylxanthene, have demonstrated their effectiveness as photolabile protecting groups. This research indicates the potential use of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in the development of novel protecting groups that can be removed under mild conditions, facilitating complex synthetic pathways (Yueh et al., 2015).
Continuous Methylation Processes The selective methylation of amines using supercritical methanol over solid catalysts represents a significant advancement in chemical synthesis. Research on the chemoselective methylation of bifunctionalized amines has highlighted the efficiency and selectivity of such processes, suggesting the relevance of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in facilitating methylation reactions under supercritical conditions for the synthesis of N-methylated products (Oku et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-3-methylsulfanylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS.ClH/c1-7-5(3-6)4-8-2;/h5H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERJOCPXCBYLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CSC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2968964.png)
![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)





![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)

![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)